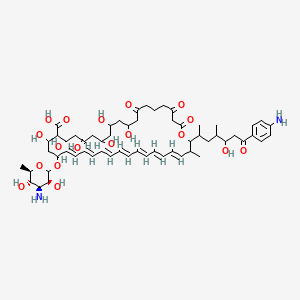

Candicidin D

描述

属性

CAS 编号 |

39372-30-0 |

|---|---|

分子式 |

C59H84N2O18 |

分子量 |

1109.3 g/mol |

IUPAC 名称 |

(1R,3S,5S,7R,17R,18S,19E,21E,23E,25Z,27Z,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,4S,5S)-7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,7,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-46(77-58-55(72)53(61)54(71)38(4)76-58)31-50-52(57(73)74)49(69)34-59(75,79-50)33-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)30-51(70)78-56(35)37(3)26-36(2)47(67)32-48(68)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-47,49-50,52-56,58,64-67,69,71-72,75H,17,19-20,26-34,60-61H2,1-4H3,(H,73,74)/b6-5-,9-7+,10-8-,13-11+,14-12+,18-15+,21-16+/t35-,36-,37-,38+,43-,44-,45-,46-,47-,49-,50-,52+,53-,54+,55-,56-,58-,59+/m0/s1 |

InChI 键 |

YKSVGLFNJPQDJE-QWRFFOEDSA-N |

手性 SMILES |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@@H]([C@@H]([C@H](CC(=O)C[C@H](C[C@H](C[C@H](CC(=O)CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)C[C@H](C)[C@H](CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

规范 SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Candicidin D; LIA-0704; LIA 0704; LIA0704; Levorin A2; Candicidin D1; |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Candicidin D from Streptomyces griseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin, a polyene macrolide antibiotic with potent antifungal activity, was first discovered in 1953 from the fermentation broth of Streptomyces griseus. The candicidin complex consists of several structurally related compounds, with Candicidin D being the major and most active component. This technical guide provides an in-depth overview of the discovery, fermentation, extraction, purification, and biosynthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Fermentation of Streptomyces griseus for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces griseus. The yield of the antibiotic is highly dependent on the composition of the culture medium and various fermentation parameters.

Culture Media and Fermentation Conditions

Several media formulations have been developed to optimize the production of candicidin. A common approach involves a two-stage fermentation process: a seed culture to generate sufficient biomass, followed by a production culture where the synthesis of the antibiotic occurs.

Table 1: Exemplary Media Composition for Streptomyces griseus Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 50 |

| Soy Peptone | - | 20 |

| Yeast Extract | 10 | - |

| K2HPO4 | 1 | 0.05 |

| MgSO4·7H2O | 0.5 | 0.5 |

| NaCl | 5 | 5 |

| pH | 7.0-7.2 | 7.5-8.0 |

Note: The production medium is optimized for secondary metabolite production, with a higher carbon-to-nitrogen ratio and limited phosphate, which has been shown to be a critical factor.

Key Fermentation Parameters

-

Temperature: The optimal temperature for both growth and candicidin production is typically around 28-30°C.

-

pH: Maintaining the pH of the production culture between 7.5 and 8.0 is crucial for maximizing the yield.[1]

-

Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient oxygen supply for the aerobic Streptomyces griseus.

-

Inoculum Development: A well-developed seed culture (typically 5-10% v/v) is essential for a productive fermentation.

-

Phosphate Concentration: Inorganic phosphate has an inhibitory effect on candicidin biosynthesis.[1] Therefore, its concentration in the production medium is kept low.

Fermentation Yield

Under optimized conditions, candicidin yields of up to 4 g/L have been reported in batch fermentations.[1]

Experimental Workflow for this compound Production and Isolation

Caption: Experimental workflow for the production and isolation of this compound.

Extraction and Purification of this compound

The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

Initial Extraction

Candicidin is primarily located within the mycelia of Streptomyces griseus.

Protocol 1: n-Butanol Extraction

-

Harvest: At the end of the fermentation, the culture broth is harvested.

-

Mycelial Separation: The mycelia are separated from the supernatant by centrifugation or filtration.

-

Extraction: The mycelial cake is extracted with n-butanol (typically at a 1:1 v/v ratio) with vigorous agitation. This process is repeated multiple times to ensure efficient extraction.

-

Concentration: The n-butanol extracts are pooled and concentrated under reduced pressure to yield a crude candicidin complex.

Purification of this compound

The crude extract contains a mixture of candicidin analogues and other impurities. Further purification is required to isolate this compound.

Protocol 2: Solvent Fractionation

-

Acetone Wash: The crude extract is first washed with acetone to remove more polar impurities.

-

Ethanol Extraction: The acetone-insoluble material is then extracted with ethanol. Candicidin A is more soluble in ethanol, leaving a residue enriched in this compound.

Protocol 3: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the analyte.

-

Solvent System: A suitable biphasic solvent system is selected. A common system for polyene macrolides is a mixture of hexane, ethyl acetate, methanol, and water. The exact ratios are optimized to achieve the desired partition coefficient (K) for this compound.

-

Operation: The crude or partially purified candicidin extract is dissolved in a suitable solvent and injected into the CPC instrument. The separation is achieved based on the differential partitioning of the components between the stationary and mobile liquid phases.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is often the final step to obtain highly pure this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or ammonium acetate, is employed for elution.

-

Detection: The elution profile is monitored using a UV detector, typically at wavelengths around 380-410 nm where heptaenes like this compound have strong absorbance.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Lyophilization: The collected fraction is lyophilized to obtain pure this compound as a powder.

Table 2: Hypothetical Purification Table for this compound

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 5000 | 1,000,000 | 200 | 100 | 1 |

| Acetone Wash | 3000 | 950,000 | 317 | 95 | 1.6 |

| Ethanol Extraction | 1500 | 850,000 | 567 | 85 | 2.8 |

| CPC | 200 | 600,000 | 3000 | 60 | 15 |

| Preparative HPLC | 50 | 500,000 | 10000 | 50 | 50 |

Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions. "Units" refer to a measure of antifungal activity.

Biosynthesis of this compound

This compound is a polyketide synthesized by a Type I modular polyketide synthase (PKS) pathway.[2]

Key Biosynthetic Steps

-

Starter Unit Formation: The biosynthesis is initiated with the formation of p-aminobenzoic acid (PABA) from the shikimate pathway. PABA is then activated to its CoA thioester.

-

Polyketide Chain Assembly: The PKS enzyme complex catalyzes the sequential condensation of extender units, which are malonyl-CoA (derived from acetate) and methylmalonyl-CoA (derived from propionate). The growing polyketide chain is passed from one module of the PKS to the next.

-

Post-PKS Modifications: After the full-length polyketide chain is assembled and released from the PKS, it undergoes a series of modifications, including:

-

Cyclization: The linear polyketide chain is cyclized to form the macrolactone ring.

-

Oxidation: A cytochrome P450 monooxygenase is responsible for specific hydroxylations on the macrolide ring.

-

-

Glycosylation: The final step is the attachment of a mycosamine sugar moiety, which is synthesized from glucose-6-phosphate, to the macrolactone ring by a glycosyltransferase.

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound in Streptomyces griseus.

Conclusion

The discovery and development of this compound from Streptomyces griseus represent a significant milestone in the field of antifungal antibiotics. This technical guide has provided a comprehensive overview of the key processes involved, from fermentation to purification and the underlying biosynthetic pathway. Further research into the genetic regulation of the candicidin biosynthetic gene cluster and the optimization of fermentation and purification processes holds the potential for improved yields and the generation of novel, more effective antifungal agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Candicidin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin D is a polyene macrolide antibiotic and the principal active component of the candicidin complex, produced by various Streptomyces species, most notably Streptomyces griseus. As a member of the heptaene subgroup of polyenes, its structure is characterized by a large macrolide ring containing a conjugated system of seven double bonds. This structural feature is central to its antifungal activity, which primarily targets ergosterol in the fungal cell membrane, leading to membrane disruption and cell death. This technical guide provides a detailed exploration of the chemical structure and stereochemistry of this compound, supported by available quantitative data, experimental methodologies, and visualizations of its biosynthesis and mechanism of action.

Chemical Structure

This compound possesses a complex 38-membered macrolide lactone ring. Its chemical formula is C₅₉H₈₄N₂O₁₈, with a molecular weight of approximately 1109.3 g/mol . The structure is highly functionalized with a variety of substituents that contribute to its chemical properties and biological activity.

The key structural features of this compound include:

-

A 38-membered Macrolide Ring: This large lactone ring forms the core of the molecule.

-

A Heptaene Chromophore: A conjugated system of seven carbon-carbon double bonds is responsible for the characteristic UV-Vis absorption spectrum of this compound and is crucial for its interaction with ergosterol.

-

A Mycosamine Moiety: An amino sugar, mycosamine (3-amino-3,6-dideoxy-D-mannopyranose), is glycosidically linked to the macrolide ring. This sugar moiety is a common feature among many polyene macrolides and is important for their biological activity.

-

A p-Aminoacetophenone Group: An aromatic side chain derived from p-aminobenzoic acid is attached to the macrolide ring. This feature is characteristic of the aromatic subgroup of heptaene macrolides.

-

Multiple Hydroxyl and Carbonyl Groups: The macrolide ring is decorated with numerous hydroxyl and carbonyl groups, which contribute to its polarity and potential for hydrogen bonding interactions.

The systematic IUPAC name for this compound is (1R,3S,5S,7R,17R,18S,19E,21E,23E,25Z,27Z,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,4S,5S)-7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,7,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid[1].

Stereochemistry

The biological activity of this compound is intrinsically linked to its complex three-dimensional structure, which is defined by numerous stereocenters within the macrolide ring and the mycosamine sugar. This compound has a total of 18 defined stereocenters.

Relative Configuration:

Nuclear Magnetic Resonance (NMR) studies, including DQF-COSY, ROESY, HSQC, and HMBC experiments, have been instrumental in determining the relative configurations of many of the stereogenic centers within the macrolide ring.

Absolute Configuration:

The absolute configuration of the mycosamine moiety is defined as (3S,4S,5S,6R) within the IUPAC name. While the relative configurations of many other stereocenters have been established through NMR, a complete and unambiguous assignment of the absolute configuration for all 18 stereocenters in a single primary literature source remains elusive. The IUPAC name provided by PubChem offers the most complete description of the absolute stereochemistry currently available[1].

Quantitative Data

A summary of the available quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₉H₈₄N₂O₁₈ | [1] |

| Molecular Weight | 1109.3 g/mol | [1] |

| Boiling Point (est.) | 878.79 °C | [2] |

| Density (est.) | 1.1100 | [2] |

| Refractive Index (est.) | 1.6200 | [2] |

| Water Solubility (21 °C) | 13.47 g/L | [2] |

| Solubility | ||

| DMSO | 4.9 mg/mL (10.08 mM) | [2] |

| Ethanol | 12.5 mg/mL (25.72 mM) | [2] |

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | Generally potent activity reported | [3] |

| Other Candida spp. | Activity reported, but specific values vary | [4] |

| Aspergillus spp. | Activity reported, but specific values vary |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are generalized methodologies for key analytical techniques.

1. Isolation and Purification of this compound

-

Fermentation: Streptomyces griseus is cultured in a suitable nutrient medium under controlled conditions to promote the production of the candicidin complex.

-

Extraction: The fermentation broth is typically extracted with a solvent such as butanol to isolate the crude candicidin complex.

-

Purification: The crude extract is further purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is a common method for separating the different components of the candicidin complex, including this compound. A gradient elution system with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer is often employed. Detection is typically performed using a UV-Vis detector, monitoring at the characteristic absorbance maxima of the heptaene chromophore (around 360, 380, and 405 nm).

2. Structural Elucidation by 2D NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.

-

NMR Experiments: A suite of 2D NMR experiments is performed to establish the connectivity and spatial relationships of the atoms in the molecule. These experiments typically include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing the connectivity of adjacent protons.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which helps in assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

-

-

Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals and to deduce the relative stereochemistry of the chiral centers.

3. Determination of Antifungal Susceptibility (MIC)

-

Methodology: The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Each well is inoculated with a standardized suspension of the fungal test organism.

-

The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24 or 48 hours).

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound, like other polyene macrolides, involves its interaction with ergosterol, the main sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to cell death.

While the direct interaction with ergosterol is the primary fungicidal mechanism, research suggests that this compound may also induce apoptotic-like cell death in some fungi. However, the specific signaling pathways involved in this process are not yet fully elucidated.

The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) system. The pathway starts with a p-aminobenzoic acid (PABA) starter unit, followed by the sequential addition of acetate and propionate units to build the polyketide chain. Subsequent modifications, including glycosylation with mycosamine, lead to the final this compound molecule.

References

Unraveling the Antifungal Efficacy of Candicidin D: A Technical Guide to its Mechanism of Action on Fungal Membranes

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Candicidin D, a potent polyene macrolide antibiotic, on fungal membranes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents key quantitative data, details relevant experimental methodologies, and offers visual representations of the underlying processes.

Executive Summary

This compound exerts its fungicidal activity primarily by targeting ergosterol, the principal sterol in the fungal cell membrane.[1][2] This interaction leads to a catastrophic loss of membrane integrity, resulting in the leakage of essential intracellular components and culminating in cell death.[1][3] This guide delves into the specifics of this mechanism, including the prevailing models of action, quantifiable effects on fungal cells, and the experimental approaches used to elucidate these processes.

Core Mechanism of Action: Targeting Ergosterol

The primary molecular target of this compound is ergosterol, a sterol vital for maintaining the structure and function of fungal cell membranes.[1][2] Unlike mammalian cells, which contain cholesterol, the presence of ergosterol in fungi provides a basis for the selective toxicity of polyene antibiotics. The interaction between this compound and ergosterol is characterized by high affinity and is considered irreversible.[1] This binding event is the critical first step that triggers the cascade of events leading to fungal cell death.

Two primary models describe the consequences of the this compound-ergosterol interaction on the fungal membrane:

-

The Pore Formation Model: This classic model posits that this compound molecules, in concert with ergosterol, self-assemble to form transmembrane channels or pores. These pores disrupt the selective permeability of the fungal membrane, allowing for the uncontrolled efflux of monovalent ions, particularly potassium (K+), and other small cellular solutes.[3][4] This rapid loss of ionic homeostasis leads to metabolic disruption and cell death.[3]

-

The "Sterol Sponge" Model: A more recent and increasingly supported model suggests that large, extramembranous aggregates of polyene antibiotics act as "sterol sponges," effectively extracting ergosterol from the lipid bilayer. By sequestering ergosterol, this compound disrupts the many ergosterol-dependent cellular processes, including the regulation of membrane fluidity and the function of membrane-embedded proteins, leading to a generalized membrane dysfunction and cell death. Molecular dynamics studies support the significant interaction between this compound and ergosterol within the lipid bilayer, which is a prerequisite for either model.[5]

Prior to its interaction with the cell membrane, there is evidence to suggest that this compound may initially bind to components within the fungal cell wall, such as fatty acids or their esters.[6] The binding capacity of the cell wall can vary with the growth phase of the fungus, potentially influencing the kinetics of this compound's access to the cell membrane.[6]

Quantitative Data on the Bioactivity of this compound

The following tables summarize key quantitative data related to the antifungal activity of this compound.

| Parameter | Organism(s) | Value Range | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Candida albicans, Saccharomyces cerevisiae, other Candida spp. | 0.05–1 µg/mL | [4][7] |

| Inhibitory Concentration (unspecified) | Candida albicans | > 10 µg/mL | [3] |

Table 1: In Vitro Antifungal Activity of this compound.

| Parameter | System | Value | Reference(s) |

| Association Constant (Kapp) | Phosphatidylcholine/Ergosterol Vesicles | 9.0 x 10⁶ M⁻¹ | [8] |

Table 2: Binding Affinity of this compound.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of established experimental protocols. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Culture Preparation: Inoculate the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) and incubate at 35°C until the culture reaches the desired growth phase.

-

Standardization of Inoculum: Adjust the fungal suspension to a concentration of approximately 1 x 10⁷ colony-forming units (CFU)/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized fungal suspension to each well, resulting in a final concentration of approximately 150 cells per well.

-

Controls: Include a blank control (medium only) and a negative control (medium with fungal inoculum, no drug).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible growth.

Potassium (K+) Efflux Assay

This assay measures the leakage of intracellular potassium ions from fungal cells upon exposure to a membrane-disrupting agent.

Protocol:

-

Cell Preparation: Harvest fungal cells from an actively growing culture by centrifugation and wash them with a potassium-free buffer.

-

Cell Suspension: Resuspend the washed cells in the potassium-free buffer to a known cell density.

-

Initiation of Assay: Add a specific concentration of this compound to the cell suspension.

-

Sampling: At various time points, take aliquots of the suspension and centrifuge to pellet the cells.

-

Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.

-

Data Analysis: Plot the extracellular potassium concentration against time to determine the rate of efflux. The onset of leakage is indicative of the time taken for the antibiotic to cause membrane damage.[6]

Membrane Permeabilization Assay using Propidium Iodide (PI)

This assay uses a fluorescent dye that is normally excluded by viable cells but can enter cells with compromised membranes and intercalate with DNA, producing a fluorescent signal.

Protocol:

-

Cell Preparation: Prepare a suspension of fungal cells (e.g., 1 x 10⁷ CFU/mL) in a suitable buffer.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 30 minutes to 4 hours) at 30°C.

-

Staining: Add propidium iodide (e.g., to a final concentration of 50 µg/mL) to the cell suspension and incubate in the dark for 15 minutes.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to detect and quantify the fluorescent signal, which is proportional to the number of cells with permeable membranes.

Ergosterol Binding and Quantification Assay

This spectrophotometric assay quantifies the total ergosterol content in fungal cells, which can be used to assess the impact of antifungal agents on ergosterol biosynthesis or to perform binding studies.

Protocol:

-

Cell Culture and Treatment: Grow fungal cells in the presence and absence of sub-inhibitory concentrations of the test compound.

-

Saponification: Harvest and wash the cells. Resuspend the cell pellet in an alcoholic potassium hydroxide solution and incubate to saponify the cellular lipids.

-

Extraction: Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.

-

Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 to 300 nm. The presence of ergosterol and the late-stage intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

-

Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) and the dry weight of the cell pellet.[9] For binding assays, the change in the absorption spectrum of this compound upon addition of ergosterol-containing liposomes can be monitored.[8]

Hemolysis Assay

This assay assesses the toxicity of a compound to red blood cells, providing an indication of its potential toxicity to mammalian cells.

Protocol:

-

Erythrocyte Preparation: Obtain fresh red blood cells and wash them multiple times with a phosphate-buffered saline (PBS) solution by centrifugation until the supernatant is clear.

-

Cell Suspension: Prepare a 1% suspension of the washed erythrocytes in PBS.

-

Treatment: Incubate the erythrocyte suspension with a range of concentrations of this compound for 60 minutes at 37°C.

-

Controls: Use PBS as a negative control (0% hemolysis) and a detergent like Triton X-100 as a positive control (100% hemolysis).

-

Measurement: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 570 nm).

-

Calculation: Express the hemolytic activity as a percentage relative to the positive control.

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of Action of this compound on a Fungal Cell.

Caption: General Experimental Workflow for Assessing Antifungal Activity.

Conclusion

This compound remains a potent antifungal agent due to its specific and disruptive interaction with ergosterol in fungal membranes. The primary mechanisms of action, whether through direct pore formation or the extraction of ergosterol via a "sterol sponge" mechanism, both lead to a fatal loss of membrane integrity and function. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this important class of antifungal compounds. Further research to obtain more precise quantitative data on ion leakage rates and membrane potential changes will continue to refine our understanding of this compound's potent fungicidal properties.

References

- 1. SMPDB [smpdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Antibiotic-sterol interactions provide insight into the selectivity of natural aromatic analogues of amphotericin B and their photoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dissociation kinetics and equilibrium binding properties of polyene antibiotic complexes with phosphatidylcholine/sterol vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Candicidin D Biosynthesis Pathway in Streptomyces

Executive Summary

Candicidin is a potent polyene macrolide antibiotic with significant antifungal activity, particularly against Candida species.[1] Produced primarily by strains of Streptomyces griseus and Streptomyces sp. FR-008, its biosynthesis is a complex, multi-step process orchestrated by a large biosynthetic gene cluster (BGC).[1][2][3] This document provides a detailed technical overview of the Candicidin D biosynthesis pathway, including the genetic architecture, the enzymatic cascade, regulatory networks, and key experimental methodologies used in its elucidation. The pathway involves the synthesis of a p-aminobenzoic acid (PABA) starter unit, its extension by a modular Type I polyketide synthase (PKS), and subsequent tailoring reactions including oxidation and glycosylation to form the final active compound.[2][4] Understanding this pathway is critical for efforts in strain improvement and the generation of novel, less toxic polyene derivatives through combinatorial biosynthesis.[2]

The Candicidin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for candicidin production is located in a large, contiguous DNA region exceeding 100 kb.[3] This BGC, referred to as 'can' in S. griseus or 'fsc' in Streptomyces sp. FR-008, contains all the necessary genes for precursor synthesis, polyketide assembly, modification, regulation, and export.[1][4] The core of the cluster is composed of genes encoding six massive, modular Type I polyketide synthases (PKSs) responsible for assembling the macrolide backbone.[4]

Table 1: Key Genes in the Candicidin Biosynthetic Gene Cluster

| Gene(s) | Encoded Protein/Enzyme | Putative Function in Biosynthesis |

| PKS Genes | ||

| fscA - fscF (or canP genes) | Modular Type I Polyketide Synthases (PKSs) | Catalyze the sequential condensation of acetate and propionate units to form the polyketide backbone.[4][5] |

| Starter Unit Biosynthesis | ||

| pabAB | p-Aminobenzoic Acid (PABA) Synthase | Synthesizes the PABA starter unit from chorismic acid.[2][4] |

| pabC | 4-amino-4-deoxychorismate lyase | Involved in the final step of PABA biosynthesis.[4] |

| Post-PKS Tailoring | ||

| fscP (or canC) | Cytochrome P450 Monooxygenase | Oxidizes the exocyclic methyl group on the macrolide ring into a carboxyl group.[6][7] |

| fscFE (or canF) | Ferredoxin | Electron transfer partner for the FscP P450 system.[1][6] |

| fscTE (or canT) | Thioesterase (TE) | Likely responsible for the release and cyclization of the completed polyketide chain from the PKS assembly line.[1][4] |

| Deoxysugar Moiety | ||

| fscM1, fscM2, fscM3 (or canG, canA, canM) | Glycosyltransferase & Mycosamine Biosynthesis Enzymes | Synthesize the deoxysugar GDP-mycosamine and attach it to the macrolide aglycone.[1][4] |

| Regulation | ||

| fscRI, fscRII, fscRIII, fscRIV | Transcriptional Regulators | Form a hierarchical network to control the expression of the entire biosynthetic gene cluster.[3][8][9] |

| Transport | ||

| Two ABC transporter genes | ABC Transporters | Implicated in the export of the final candicidin antibiotic out of the cell.[4] |

The Biosynthetic Pathway

The assembly of this compound is a sequential process involving three major stages: initiation with an aromatic starter unit, elongation of the polyketide chain, and post-PKS tailoring modifications.

Stage 1: Synthesis of the PABA Starter Unit

Unlike many polyketides that start with a simple acyl-CoA, the candicidin pathway begins with the aromatic molecule p-aminobenzoic acid (PABA).[2] This starter unit is synthesized from the primary metabolite chorismic acid by the enzymes PABA synthase (PabAB) and 4-amino-4-deoxychorismate lyase (PabC).[4] The PABA molecule is then activated to PABA-CoA, priming it for entry into the polyketide synthase machinery.[2]

Stage 2: Polyketide Chain Elongation

The core of the candicidin molecule is assembled by a Type I PKS system. The activated PABA-CoA starter unit is loaded onto the first PKS module. Subsequently, a series of 18 elongation steps occur, involving the head-to-tail condensation of four propionate (supplying methylmalonyl-CoA) and fourteen acetate (supplying malonyl-CoA) units.[2][7] This process is carried out by six large, multifunctional PKS enzymes (fscA-F), each containing multiple modules. Each module is responsible for one cycle of chain extension and possesses specific enzymatic domains (e.g., Ketosynthase, Acyltransferase, Ketoreductase) that determine the structure of that unit.

Stage 3: Post-PKS Tailoring and Maturation

Once the full-length linear polyketide is synthesized, it undergoes several crucial modifications to become the final, active this compound.

-

Cyclization: The thioesterase (TE) domain, typically found at the end of the final PKS module (FscF), catalyzes the release of the polyketide chain and its intramolecular cyclization to form the macrolactone ring, yielding the candicidin aglycone.[4][7]

-

Oxidation: The cytochrome P450 monooxygenase, FscP, in conjunction with its ferredoxin reductase partner FscFE, oxidizes an exocyclic methyl group (introduced by a methylmalonyl-CoA extender unit) to a carboxyl group.[6] This carboxylation is a key tailoring step.

-

Glycosylation: A mycosamine sugar moiety is synthesized by the products of the fscM (or can) genes. This deoxysugar is then attached to the macrolide aglycone by a glycosyltransferase, an essential step for the antibiotic's biological activity.[1][4]

It has been shown that carboxylation and glycosylation are independent events; the disruption of one does not prevent the other from occurring.[6]

Regulation of Candicidin Biosynthesis

The production of candicidin is tightly controlled at the transcriptional level by both pathway-specific regulators and global metabolic signals.

Pathway-Specific Regulatory Network

Within the BGC lies a subcluster of four consecutive regulatory genes, fscRI, fscRII, fscRIII, and fscRIV.[3][8] These genes encode transcriptional factors that form a complex, hierarchical network essential for activating the expression of the biosynthetic genes.[9][10]

-

FscRI and FscRIV are critical activators. Deletion of fscRI completely abolishes candicidin production.[8]

-

These regulators are inter-regulatory; for instance, FscRIV appears to influence the transcription of fscRI.[8]

-

Studies have shown that all four regulatory genes (fscR1 to fscR4) are critical for optimal candicidin production, with their disruption leading to a significant decrease or complete loss of antibiotic synthesis.[9][10]

Global Regulation

-

Phosphate Repression: Candicidin production is subject to strong repression by inorganic phosphate.[2][11] The expression of key biosynthetic genes, including the PKS, PABA synthase, and aminosugar synthesis genes, is undetectable in media supplemented with high concentrations of phosphate.[2] Optimal synthesis occurs at phosphate concentrations between 5 × 10⁻⁵ and 5 × 10⁻⁴ M.[11]

-

Cross-Pathway Regulation: The regulator FscRI has been shown to co-regulate the biosynthesis of a completely different natural product, antimycin, demonstrating a rare case of cross-regulation between disparate biosynthetic pathways.[12]

-

Pleiotropic Regulators: The introduction of the pleiotropic regulator AdpA into a Streptomyces strain was shown to dramatically increase candicidin productivity.[13]

Quantitative Production Data

Candicidin production yields are highly dependent on the strain, fermentation conditions, and genetic background.

Table 2: Reported Candicidin Production Titers

| Strain / Condition | Reported Yield | Reference / Context |

| S. griseus IMRU 3570 | Up to 4 g/L | Achieved in a soya peptone-glucose medium with pH control at 8.0.[11] |

| Streptomyces ZYJ-6 pFAdpA | 9338 µg/mL (9.3 g/L) | Highest reported yield, achieved after introducing the pleiotropic regulator adpA.[13] |

| Streptomyces sp. FR-008 CS103 | 60 µg/mL | Optimized yield for a mutant strain producing novel decarboxylated candicidin derivatives.[6] |

Key Experimental Protocols

The elucidation of the candicidin pathway has relied on a combination of genetic, analytical, and microbiological techniques.

Gene Disruption and Complementation

-

Objective: To determine the function of a specific gene within the BGC.

-

Methodology:

-

Construct Design: A disruption cassette, often containing an antibiotic resistance marker (e.g., apramycin), is designed to replace a portion of the target gene via homologous recombination.

-

Vector Introduction: The construct is introduced into the Streptomyces host strain, typically via intergeneric conjugation from an E. coli donor.

-

Mutant Selection: Double-crossover recombinant mutants are selected based on antibiotic resistance and loss of vector-associated markers.

-

Verification: The correct gene replacement is confirmed by PCR analysis and Southern blotting.

-

Phenotypic Analysis: The mutant strain is fermented, and culture extracts are analyzed by HPLC and bioassays to observe changes in the metabolic profile (e.g., loss of candicidin, accumulation of intermediates, or production of novel derivatives).[6]

-

Complementation: The wild-type gene is reintroduced into the mutant on an integrative plasmid to confirm that the observed phenotype is due to the gene deletion, which should restore production.[8]

-

Transcriptional Analysis

-

Objective: To quantify the expression levels of biosynthetic and regulatory genes under different conditions (e.g., high vs. low phosphate).

-

Methodology:

-

RNA Extraction: Streptomyces mycelia are harvested at specific time points during fermentation. Total RNA is extracted using methods designed to break the tough cell wall (e.g., bead beating with Trizol).

-

Reverse Transcription (RT): The extracted RNA is treated with DNase I to remove genomic DNA contamination and then reverse-transcribed into cDNA using reverse transcriptase.

-

Quantitative PCR (qPCR): The relative abundance of specific gene transcripts is measured using qPCR with gene-specific primers. Expression levels are typically normalized to a housekeeping gene (e.g., hrdB). This method was used to demonstrate that phosphate represses the expression of candicidin biosynthetic genes.[2][7]

-

Metabolite Detection and Quantification

-

Objective: To identify and quantify candicidin and related metabolites produced by wild-type and mutant strains.

-

Methodology:

-

Extraction: The antibiotic is extracted from the fermentation broth or mycelia using an organic solvent like n-butanol.[1]

-

Chromatographic Separation: The crude extract is analyzed using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column. A UV-Vis detector is used for detection, as the conjugated heptaene structure of candicidin gives it a characteristic absorption spectrum.[10]

-

Quantification: The concentration of candicidin is determined by comparing the peak area from the sample to a standard curve generated with a purified candicidin standard.

-

Structure Elucidation: For novel derivatives, peaks are collected, and their structures are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

-

Antifungal Bioassay

-

Objective: To determine the biological activity of produced compounds.

-

Methodology:

-

Indicator Strain: A sensitive fungal strain, such as Candida utilis or Candida albicans, is used as the indicator.[1]

-

Agar Diffusion Assay: The indicator fungus is seeded into an agar plate. The extracted metabolites (either from a crude extract or a separated HPLC fraction) are spotted onto the plate.

-

Incubation and Analysis: The plate is incubated to allow fungal growth. The presence of a zone of growth inhibition around the spotted sample indicates antifungal activity. The diameter of this zone is proportional to the concentration of the active compound.

-

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Candicidin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Enzymology of the polyenes pimaricin and candicidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tailoring the P450 Monooxygenase Gene for FR-008/Candicidin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of the antibiotic FR-008/candicidin in Streptomyces sp. FR-008 is co-regulated by two regulators, FscRI and FscRIV, from different transcription factor families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Hierarchical Network of Four Regulatory Genes Controlling Production of the Polyene Antibiotic Candicidin in Streptomyces sp. Strain FR-008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Factors Affecting the Production of Candicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

Candicidin D: A Technical Overview of its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Candicidin D is the major and most active component of the candicidin complex, a polyene macrolide antifungal agent produced by the bacterium Streptomyces griseus.[1][2][3] As a member of the heptaene macrolide group, its structure is characterized by a large lactone ring with seven conjugated double bonds, a mycosamine sugar moiety, and an aromatic side chain.[1][4] This unique structure dictates its physical, chemical, and biological properties, making it a subject of interest in antifungal research and drug development. This guide provides a detailed examination of this compound's properties, relevant experimental methodologies, and its mechanism of action.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and analysis.

| Property | Value | Citations |

| Molecular Formula | C₅₉H₈₄N₂O₁₈ | [2][5][6][7][8] |

| Molecular Weight | ~1109.3 g/mol | [2][5][6][7][8] |

| CAS Number | 39372-30-0 | [5][6] |

| Appearance | Solid powder, described as small yellow needles or rosettes, or a light yellow to light brown solid. | [2][5][8][9] |

| Purity | Typically >95% by HPLC, with some commercial sources offering >98%. | [5][7][8] |

| UV Absorption Maxima | 360 nm, 380 nm, 403 nm (characteristic of heptaenes) | [2] |

Solubility and Stability Profile

The solubility and stability of this compound are crucial for developing effective delivery systems and ensuring its potency during storage and use.

| Property | Details | Citations |

| Solubility | Poorly Soluble: Practically insoluble in water, alcohols, ketones, esters, ethers, and hydrocarbons. | [2][7] |

| Soluble: Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and lower aliphatic acids. | [2][10][11] | |

| Enhanced Solubility: Very soluble in 80% aqueous tetrahydrofuran. The addition of 5-25% water to alcohols can also increase solubility. | [2][7] | |

| Storage & Stability | Long-term: Store at -20°C in a dry, dark environment for periods of months to years. | [5][7][10] |

| Short-term: Can be stored at 0-4°C for days to weeks. | [5][10] | |

| Shipping: Stable for several weeks at ambient temperature during standard shipping. | [5][10] |

Mechanism of Action: Fungal Membrane Disruption

This compound exerts its antifungal effect through a well-established mechanism shared by other polyene antibiotics. Its primary target is ergosterol, the principal sterol in the fungal cytoplasmic membrane.[1][12]

The process begins with this compound binding to ergosterol. This interaction is highly specific and forms the basis of its selective toxicity toward fungi, as mammalian cell membranes contain cholesterol instead of ergosterol.[9][12] Upon binding, this compound molecules aggregate and insert into the lipid bilayer, forming transmembrane pores or channels.[9][10] This disruption of the membrane's integrity leads to a rapid leakage of essential intracellular ions, particularly K⁺, and other small molecules, ultimately resulting in fungal cell death.[1][13]

References

- 1. Evidence that impurities contribute to the fluorescence of the polyene antibiotic amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EUCAST: MIC Determination [eucast.org]

- 4. youtube.com [youtube.com]

- 5. Spectrophotometry As A Method To Estimate The Resistance Of Candida Albicans To Polyene Antibiotics | Migration Letters [migrationletters.com]

- 6. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polyene antibiotic that inhibits membrane transport proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyenes Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. who.int [who.int]

Candicidin D: An In-depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin D is a polyene macrolide antibiotic produced by various Streptomyces species, most notably Streptomyces griseus. As a member of the polyene class of antifungals, which also includes amphotericin B and nystatin, this compound exhibits a broad spectrum of activity against various fungal pathogens. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its in vitro activity. While Candicidin has been recognized for its potent antifungal properties, particularly against Candida species, comprehensive quantitative data across a wide array of fungal genera remains limited in publicly available literature. This document summarizes the currently available information and highlights areas where further research is warranted.

Mechanism of Action

The primary mechanism of action of this compound, like other polyene antifungals, involves its interaction with ergosterol, the principal sterol in the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity. The loss of selective permeability results in the leakage of essential intracellular components, such as ions (particularly potassium) and small organic molecules, ultimately leading to fungal cell death.[1] This targeted action on ergosterol provides a degree of selectivity for fungal cells, as the primary sterol in mammalian cell membranes is cholesterol.

Caption: Mechanism of action of this compound.

Data Presentation: Antifungal Spectrum of Activity

The in vitro antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound against various fungal species. It is important to note that the available data is predominantly focused on Candida species, and there is a scarcity of comprehensive studies on other significant fungal pathogens.

Table 1: In Vitro Activity of this compound against Candida Species

| Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | Not Specified | 0.25 - 1 | Not Available | Not Available | [2] |

| Other Candida spp. | Not Specified | 0.25 - 1 | Not Available | Not Available | [2] |

Table 2: In Vitro Activity of this compound against Aspergillus Species

| Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Aspergillus spp. | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: In Vitro Activity of this compound against Cryptococcus Species

| Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Cryptococcus spp. | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: The lack of data in Tables 2 and 3 highlights a significant gap in the current understanding of this compound's antifungal spectrum.

Experimental Protocols

The determination of the in vitro antifungal activity of this compound is performed using standardized methods, primarily the broth microdilution assays outlined by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27-A3: Broth Microdilution Method for Yeasts (e.g., Candida, Cryptococcus)

This method is a standardized procedure for determining the MICs of antifungal agents against yeasts.

1. Inoculum Preparation:

-

Yeast colonies are grown on Sabouraud Dextrose Agar for 24-48 hours.

-

A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension.

-

A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

-

The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Caption: CLSI M27-A3 Workflow.

CLSI M38-A2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus)

This protocol is adapted for the testing of filamentous fungi.

1. Inoculum Preparation:

-

The mold is grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.

-

A suspension of conidia is prepared in sterile saline containing a wetting agent (e.g., Tween 80).

-

The turbidity of the suspension is adjusted to a specific optical density, and then it is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Antifungal Agent Preparation:

-

Similar to the yeast protocol, serial twofold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well is inoculated with the prepared conidial suspension.

-

Growth and sterility controls are included.

-

The plate is incubated at 35°C for 48-72 hours.

4. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that shows complete inhibition of growth.

Caption: CLSI M38-A2 Workflow.

Conclusion and Future Directions

This compound is a potent polyene antifungal agent with established activity against Candida species. Its mechanism of action, targeting the fungal-specific sterol ergosterol, provides a solid basis for its therapeutic potential. However, this technical guide highlights a significant lack of comprehensive, publicly available quantitative data on the in vitro activity of this compound against a broader range of clinically important fungi, including Aspergillus and Cryptococcus species.

For researchers, scientists, and drug development professionals, this represents a clear opportunity. Further studies are crucial to:

-

Expand the known antifungal spectrum of this compound: Systematic in vitro susceptibility testing against a wide panel of fungal pathogens using standardized CLSI methodologies is required to establish a comprehensive MIC database.

-

Investigate in vivo efficacy: Preclinical and clinical studies are needed to correlate in vitro activity with in vivo efficacy and to determine the therapeutic potential of this compound for various mycoses.

-

Explore synergistic combinations: Research into the combination of this compound with other antifungal agents could reveal synergistic interactions that may enhance efficacy and combat resistance.

By addressing these knowledge gaps, the full potential of this compound as a valuable therapeutic agent in the fight against fungal infections can be realized.

References

An In-depth Technical Guide to the Genetic Regulation of the Candicidin D Biosynthetic Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate genetic regulatory network governing the biosynthesis of Candicidin D, a potent polyene macrolide antibiotic produced by Streptomyces sp. FR-008. Understanding this complex regulatory cascade is pivotal for the rational design of strain improvement strategies and the development of novel antifungal therapeutics.

Core Regulatory Network: A Hierarchical Quartet

The biosynthesis of this compound is orchestrated by a sophisticated hierarchical network of four regulatory genes located within the biosynthetic gene cluster: fscRI, fscRII, fscRIII, and fscRIV. These regulators collectively ensure the timely and coordinated expression of the structural genes required for the synthesis of the candicidin molecule.[1] Deletion of fscRI, fscRII, or fscRIII has been shown to completely abolish the production of candicidin, highlighting their essential roles in the activation of the biosynthetic pathway.[1][2][3] In contrast, the deletion of fscRIV leads to a significant reduction, but not complete elimination, of candicidin production.[3]

The interplay between these four regulators is complex, involving both positive and negative feedback loops. FscRII and FscRIII are positioned at the top of the regulatory hierarchy. FscRIII positively regulates the expression of fscRII, while FscRII, in turn, negatively regulates fscRIII, forming a feedback mechanism to modulate their own expression. At a lower tier of the cascade, FscRI and FscRIV are interregulatory, with each positively influencing the other's transcription. FscRII positively regulates both fscRI and fscRIV. FscRIII also positively regulates fscRI but exerts a negative regulatory effect on fscRIV. This intricate network of interactions fine-tunes the expression of the entire candicidin biosynthetic gene cluster.

In addition to the cluster-situated regulators, the pleiotropic regulator AdpA has also been implicated in the regulation of candicidin biosynthesis, suggesting a link to the broader cellular metabolic state.

Quantitative Analysis of Gene Deletion on this compound Production and Gene Expression

The functional necessity of the fscR regulatory genes is underscored by the impact of their deletion on this compound production and the transcription of other genes within the cluster.

Table 1: Effect of Regulatory Gene Deletion on this compound Production

| Strain | Genotype | This compound Production (Relative to Wild-Type) | Reference |

| FR-008 | Wild-Type | 100% | [2][3] |

| ΔfscRI | Deletion of fscRI | Abolished | [3] |

| ΔfscRII | Deletion of fscRII | Abolished | [2] |

| ΔfscRIII | Deletion of fscRIII | Abolished | [4] |

| ΔfscRIV | Deletion of fscRIV | Reduced | [3] |

Table 2: Relative Fold Change in Gene Expression in Regulatory Mutants (RT-qPCR Data)

| Gene | Function | Fold Change in ΔfscRI | Fold Change in ΔfscRII | Fold Change in ΔfscRIII | Fold Change in ΔfscRIV | Reference |

| fscRI | Regulator | - | Data not available | Data not available | Decreased | [3] |

| fscRII | Regulator | Data not available | - | Data not available | Data not available | |

| fscRIII | Regulator | Data not available | Data not available | - | Data not available | |

| fscRIV | Regulator | Downregulated | Data not available | Data not available | - | [3] |

| fscA | PKS | Greatly downregulated | ~0.1 | Data not available | Downregulated | [3] |

| fscB | PKS | Greatly downregulated | ~0.1 | Data not available | Downregulated | [3] |

| fscC | PKS | Greatly downregulated | ~0.1 | Data not available | Downregulated | [3] |

| fscD | PKS | Greatly downregulated | ~0.1 | Data not available | Downregulated | [3] |

Note: Specific quantitative fold-change values from RT-qPCR for all mutant strains are not consistently available in the reviewed literature. The provided information is based on qualitative descriptions and estimations where precise numerical data is absent.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound regulatory network. These protocols are presented as adaptable templates, as specific reagents and conditions may need to be optimized for individual laboratory settings.

Gene Knockout in Streptomyces sp. FR-008 via Homologous Recombination

This protocol outlines the generation of in-frame gene deletions of the fscR regulatory genes.

a. Construction of the Gene Replacement Plasmid:

-

Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene (fscRI, fscRII, fscRIII, or fscRIV) from Streptomyces sp. FR-008 genomic DNA using high-fidelity PCR.

-

Clone the amplified upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) on either side of a selectable marker cassette (e.g., apramycin resistance).

-

Verify the integrity of the resulting plasmid by restriction digestion and Sanger sequencing.

b. Intergeneric Conjugation:

-

Introduce the gene replacement plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the recipient Streptomyces sp. FR-008 to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation.

-

After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

c. Screening for Double-Crossover Mutants:

-

Isolate individual exconjugant colonies and screen for the desired double-crossover event by replica plating to identify clones that are sensitive to the vector's antibiotic resistance marker (if applicable).

-

Confirm the gene deletion in the desired mutants by PCR using primers flanking the target gene and by Southern blot analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantitative analysis of this compound production in culture extracts.

a. Sample Preparation:

-

Cultivate the wild-type and mutant Streptomyces sp. FR-008 strains under appropriate conditions for candicidin production.

-

Extract the culture broth with an equal volume of a suitable organic solvent (e.g., butanol or ethyl acetate).

-

Evaporate the organic solvent to dryness and resuspend the residue in a known volume of methanol.

-

Filter the extract through a 0.22 µm filter before HPLC analysis.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used. A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 380 nm, which corresponds to the characteristic absorbance spectrum of heptaene macrolides like candicidin.

-

Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to identify the genome-wide binding sites of the FscR regulatory proteins.

a. Cross-linking and Chromatin Shearing:

-

Grow Streptomyces sp. FR-008 cultures to the desired growth phase and cross-link protein-DNA complexes by adding formaldehyde directly to the culture.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells and lyse them to release the chromatin.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

b. Immunoprecipitation:

-

Pre-clear the sheared chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody specific to the FscR protein of interest (FscRI, FscRII, FscRIII, or FscRIV). A mock IP with a non-specific IgG should be performed as a negative control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

c. DNA Purification and Sequencing:

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

Treat with proteinase K to digest the proteins.

-

Purify the DNA using a standard DNA purification kit.

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

d. Data Analysis:

-

Align the sequencing reads to the Streptomyces sp. FR-008 genome.

-

Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the FscR-IP sample compared to the control.

-

Perform motif analysis on the enriched regions to identify the consensus DNA binding sequence for the FscR protein.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct binding of a purified FscR protein to a specific DNA probe.

a. Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the putative FscR binding site identified from ChIP-seq or promoter analysis.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

b. Binding Reaction:

-

Incubate the labeled probe with purified FscR protein in a suitable binding buffer. The buffer should contain a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

For competition assays, include an excess of unlabeled specific or non-specific competitor DNA in the reaction.

c. Electrophoresis and Detection:

-

Resolve the binding reactions on a native polyacrylamide gel.

-

Visualize the probe by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A "shift" in the mobility of the labeled probe in the presence of the FscR protein indicates a protein-DNA interaction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key regulatory pathways and experimental workflows described in this guide.

Caption: Hierarchical regulatory cascade of this compound biosynthesis.

Caption: Workflow for generating gene knockouts in Streptomyces.

Caption: Experimental workflow for ChIP-seq analysis.

References

- 1. A Hierarchical Network of Four Regulatory Genes Controlling Production of the Polyene Antibiotic Candicidin in Streptomyces sp. Strain FR-008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Hierarchical Network of Four Regulatory Genes Controlling Production of the Polyene Antibiotic Candicidin in Streptomyces sp. Strain FR-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of the antibiotic FR-008/candicidin in Streptomyces sp. FR-008 is co-regulated by two regulators, FscRI and FscRIV, from different transcription factor families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Isolation and Characterization of the Candicidin Complex

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive overview of the foundational methodologies employed in the first isolation and subsequent characterization of the Candicidin complex, an important polyene macrolide antibiotic. It details the cultivation of the source organism, extraction and purification protocols, and the analytical techniques used to define its chemical and biological properties.

Introduction

Candicidin is a macrocyclic polyene antifungal complex first isolated in 1953 by Lechevalier and his colleagues from the fermentation broth of Streptomyces griseus[1][2]. It is a member of the heptaene macrolide group, characterized by a large lactone ring with seven conjugated double bonds in its structure[3][4]. The complex consists of several related components, primarily Candicidins A, B, C, and D, with Candicidin D being the major and most characterized analogue[1][2][3].

Clinically, Candicidin is recognized for its potent activity against various fungi, most notably Candida albicans, the primary causative agent of vulvovaginal candidiasis, for which it has been used as a topical treatment[1][5][6]. Its mechanism of action, like other polyene antifungals, involves binding to ergosterol, a critical sterol component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of essential intracellular ions and ultimately, cell death[4][7]. This guide will detail the seminal experimental procedures for its isolation and characterization.

Isolation of the Candicidin Complex

The initial isolation of Candicidin involves a multi-step process beginning with the fermentation of Streptomyces griseus followed by solvent extraction to obtain the crude antibiotic complex.

Experimental Protocol: Fermentation and Crude Extraction

This protocol is synthesized from early methods described for producing and harvesting the antibiotic[8].

-

Inoculum Preparation:

-

Prepare a primary inoculum by transferring spores of S. griseus (e.g., strain 3570) from agar slants into flasks containing a yeast-glucose medium (1% glucose, 0.5% peptone, 0.5% sodium chloride, 0.3% meat extract)[8].

-

Incubate the flasks on a shaker for 24 hours at 28°C[8].

-

Use this primary culture to inoculate a series of secondary flasks, which are incubated under the same conditions for another 24 hours to generate a robust secondary inoculum[8].

-

-

Production Fermentation:

-

Harvesting and Extraction:

-

After the incubation period, harvest the culture broth.

-

Perform an extraction using an organic solvent such as n-butanol. The broth is mixed thoroughly with butanol, and the layers are allowed to separate[8].

-

The butanol layer, containing the Candicidin complex, is collected. The aqueous layer, having no significant activity, is discarded[8].

-

Concentrate the butanol extract in vacuo to reduce the volume[8].

-

The concentrated extract is then freeze-dried to yield a solid, crude preparation of the Candicidin complex[8].

-

Purification and Component Separation

The crude Candicidin solid is a mixture of several analogues. Further purification is required to separate these components for individual characterization.

Experimental Protocol: Solvent-Based Fractionation

The following protocol describes a method for separating the crude complex into different fractions based on their solubility[8].

-

Acetone Extraction:

-

Extract the crude Candicidin powder (e.g., 1.9 grams) multiple times (e.g., four times with 25 mL each) with acetone[8].

-

Combine the acetone fractions. This fraction primarily contains the biologically inactive component, Candicidin C[8].

-

Isolate Fraction C by evaporating the acetone in vacuo and freeze-drying the residue[8].

-

-

Separation of Active Fractions:

-

The solid residue remaining after acetone extraction contains the active components, primarily Candicidins A and B (and D, which was characterized later).

-

Modern methods such as High-Performance Liquid Chromatography (HPLC) are now used for high-resolution separation and purification of all components (A, B, C, and D) from the crude mixture[2][3].

-

Characterization of the Candicidin Complex

Once isolated and purified, the Candicidin components are subjected to various analytical techniques to determine their physicochemical properties and biological activity.

Physicochemical Properties

The primary component, this compound, has been extensively characterized. Its properties, along with those of the overall complex, are summarized below.

Table 1: Physicochemical Properties of Candicidin

| Property | Value / Description | Reference(s) |

|---|---|---|

| Source Organism | Streptomyces griseus | [1][3][5] |

| Appearance | Yellow or brown powder | [6] |

| Major Component | This compound | [1][2][3] |

| Molecular Formula | C₅₉H₈₄N₂O₁₈ (for this compound) | [2][6][9] |

| Molecular Weight | 1109.3 g/mol (for this compound) | [3][6][9] |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol. Poorly soluble in most organic solvents. Low water solubility (0.00714 mg/mL). |[1][2][5] |

Biological Activity and Antifungal Spectrum

Candicidin's primary value lies in its antifungal properties, which were initially quantified using bioassays.

Experimental Protocol: Antifungal Susceptibility Assay

The streak-dilution assay was an early method used to quantify the potency of Candicidin[8].

-

Media Preparation:

-

Prepare a peptone-glucose agar medium consisting of 1% glucose, 0.5% peptone, 0.5% NaCl, 0.3% meat extract, and 1.5% agar in water. Adjust the final pH to 7.2 after sterilization[8].

-

-

Inoculum Preparation:

-

Prepare an inoculum from an 18-hour old culture of Candida albicans grown on yeast-glucose agar[8].

-

-

Dilution and Plating:

-

Create a series of dilutions of the Candicidin sample in the molten agar medium.

-

Pour the agar into petri dishes and allow it to solidify.

-

Streak the surface of the agar with the C. albicans inoculum.

-

-

Incubation and Analysis:

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC). One "unit" of Candicidin was historically defined as the minimum amount of the antibiotic per milliliter of agar that completely inhibits the growth of C. albicans[8].

-

Table 2: Biological Activity Profile of Candicidin

| Property | Description | Reference(s) |

|---|---|---|

| Mechanism of Action | Binds irreversibly to ergosterol in the fungal cytoplasmic membrane, disrupting membrane integrity and causing cell death. | [4][5][7] |

| Primary Target | Candida albicans | [2][6] |

| Clinical Use | Topical treatment of vulvovaginal candidiasis. | [1][5] |

| Potency | ≥1800 units/mg (on a dry basis) |[6] |

Visualizations

Experimental Workflow Diagram

Mechanism of Action Diagram

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. Candicidin | TargetMol [targetmol.com]

- 4. Candicidin | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. toku-e.com [toku-e.com]

- 7. The polyene antifungal candicidin is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2992162A - Candicidin and process of preparation - Google Patents [patents.google.com]

- 9. This compound | C59H84N2O18 | CID 154731607 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solubilization of Candicidin D in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin D is a polyene macrolide antibiotic known for its potent antifungal activity, primarily against Candida species. Its mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to the disruption of membrane integrity and ultimately cell death[1]. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro research and drug development applications. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose, offering good solubility and miscibility with aqueous culture media at low concentrations.

These application notes provide a detailed protocol for the solubilization of this compound in DMSO, along with guidelines for handling, storage, and use in experimental settings.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of this compound solutions.

| Parameter | Value/Range | Notes |

| Molecular Weight | ~1109.3 g/mol | Varies slightly between batches due to hydration. |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |

| Solubility in DMSO | Soluble | The exact maximum solubility is not widely reported and should be determined empirically. Start with concentrations up to 10 mg/mL. |

| Stock Solution Concentration | 1 - 10 mg/mL | A 1000x to 10,000x stock concentrate is recommended for cell-based assays. |